2-(2,3-Diethoxyphenyl)ethan-1-amine
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Overview
Description
2-(2,3-Diethoxyphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of an ethanamine group attached to a diethoxy-substituted phenyl ring. It is structurally related to other phenethylamines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Substitution: The hydroxyl group is then substituted with an ethanamine group through a nucleophilic substitution reaction.
Ethanolysis: The final step involves the conversion of the methoxy groups to ethoxy groups using ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and catalytic reduction can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Diethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenethylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,3-Diethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Diethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethan-1-amine: This compound has similar structural features but with methoxy groups instead of ethoxy groups.
2-(2,4-Dimethoxyphenyl)ethan-1-amine: Another related compound with methoxy groups at different positions on the phenyl ring.
3,4-Dimethoxyphenethylamine: A simpler phenethylamine derivative with methoxy groups.
Uniqueness
2-(2,3-Diethoxyphenyl)ethan-1-amine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.
Properties
CAS No. |
408353-03-7 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(2,3-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-3-14-11-7-5-6-10(8-9-13)12(11)15-4-2/h5-7H,3-4,8-9,13H2,1-2H3 |
InChI Key |
MHEWMQOWDFYSHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)CCN |
Origin of Product |
United States |
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